molecular formula C7H10O2S2 B14623047 1-(1,3-Dithian-2-yl)propane-1,2-dione CAS No. 56011-16-6

1-(1,3-Dithian-2-yl)propane-1,2-dione

Cat. No.: B14623047
CAS No.: 56011-16-6
M. Wt: 190.3 g/mol
InChI Key: UYCZMXUUQDMEQO-UHFFFAOYSA-N
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Description

1-(1,3-Dithian-2-yl)propane-1,2-dione is an organosulfur compound characterized by the presence of a dithiane ring. This compound is notable for its utility in organic synthesis, particularly as a protecting group for carbonyl compounds. The dithiane ring provides stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-yl)propane-1,2-dione can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to yield the desired dithiane compound. Common catalysts include yttrium triflate and tungstophosphoric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of purification . The process is often carried out under solvent-free conditions to enhance environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1

Properties

CAS No.

56011-16-6

Molecular Formula

C7H10O2S2

Molecular Weight

190.3 g/mol

IUPAC Name

1-(1,3-dithian-2-yl)propane-1,2-dione

InChI

InChI=1S/C7H10O2S2/c1-5(8)6(9)7-10-3-2-4-11-7/h7H,2-4H2,1H3

InChI Key

UYCZMXUUQDMEQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C1SCCCS1

Origin of Product

United States

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